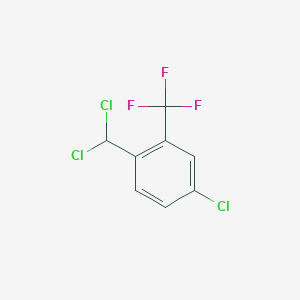
4-Chloro-1-(dichloromethyl)-2-(trifluoromethyl)benzene
Cat. No. B8442341
M. Wt: 263.5 g/mol
InChI Key: MPCJKNGWWMIIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05600036
Procedure details


A 1000-ml autoclave which is equipped with a mechanical stirrer and made of stainless steel (SUS-316) was charged with 263.6 g (1.0 mol) of the isomeric mixture (the product of the first step) containing 0.72 mol of 2-trifluoromethyl-4-chlorobenzalchloride as a main component, 84 g (2.1 mol) of sodium hydroxide and 420 g of water. Then, 5.3 g (2.0 wt %) of a metal-carried catalyst (5%-Pd/carbon) was added to the autoclave. The atmosphere of the autoclave was replaced by hydrogen, and the autoclave was put into oil bath to increase the temperature to 30° C. At the same time, stir was started while the hydrogen pressure was maintained at 5 kg/cm2. This started absorption of hydrogen. After the lapse of 4 hr, stir was stopped, and the reaction liquid was allowed to cool down. By analysis, conversion of 2-trifluoromethyl-4-chlorobenzalchloride (purity: 72.1%) was 99.9%. Then, the catalyst and the salt were removed by vacuum filtration. The resultant solution was put into a 1000-ml separating funnel, and then the aqueous phase was removed. The organic phase was washed with 500 ml of water and dried with magnesium sulfate. Then, magnesium sulfate was removed by vacuum filtration. As the result, 171.6 g of 2-methyl-5-chlorobenzotrifluoride (purity: 63.8%) was obtained. The yield of this product was 79.0%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
isomeric mixture
Quantity
263.6 g
Type
reactant
Reaction Step Two







Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:4]=1[CH:5](Cl)Cl.[OH-].[Na+].[H][H]>[Pd].[C].O>[CH3:5][C:4]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:3]=1[C:2]([F:13])([F:1])[F:14] |f:1.2,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
isomeric mixture
|
|
Quantity
|
263.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.72 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
|
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
420 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
|
Step Seven
|
Name
|
Pd carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[C]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
At the same time, stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1000-ml autoclave which is equipped with a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the autoclave was put into oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 5 kg/cm2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This started absorption of hydrogen
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the lapse of 4 hr, stir
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the catalyst and the salt were removed by vacuum filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separating funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 500 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, magnesium sulfate was removed by vacuum filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C=C1)Cl)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 171.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 122.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
